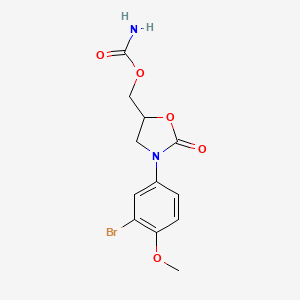

3-(3-Bromo-4-methoxyphenyl)-5-hydroxymethyl-2-oxazolidinone carbamate

Description

Properties

CAS No. |

42902-49-8 |

|---|---|

Molecular Formula |

C12H13BrN2O5 |

Molecular Weight |

345.15 g/mol |

IUPAC Name |

[3-(3-bromo-4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl carbamate |

InChI |

InChI=1S/C12H13BrN2O5/c1-18-10-3-2-7(4-9(10)13)15-5-8(20-12(15)17)6-19-11(14)16/h2-4,8H,5-6H2,1H3,(H2,14,16) |

InChI Key |

XUECSKUHXUFDSC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CC(OC2=O)COC(=O)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(3-Bromo-4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl carbamate typically involves multiple steps. One common method starts with the bromination of 4-methoxyacetophenone to produce 3-bromo-4-methoxyacetophenone. This intermediate is then subjected to a cyclization reaction with an appropriate amine to form the oxazolidinone ring. Finally, the carbamate group is introduced through a reaction with methyl chloroformate under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-(3-Bromo-4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl carbamate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Sodium azide (NaN3) or thiourea in the presence of a base.

Major Products Formed

Oxidation: 3-(4-Hydroxyphenyl)-2-oxooxazolidin-5-yl)methyl carbamate.

Reduction: (3-(4-Methoxyphenyl)-2-oxooxazolidin-5-yl)methyl carbamate.

Substitution: (3-(3-Azido-4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl carbamate.

Scientific Research Applications

(3-(3-Bromo-4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl carbamate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of (3-(3-Bromo-4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl carbamate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to changes in cellular pathways and biological processes, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs include:

Key Observations:

Core Heterocycle: The oxazolidinone core (target compound) is distinct from pyrazolone derivatives (e.g., compounds 29 and 33 in ). Oxazolidinones are β-lactam analogs with known antibiotic properties, whereas pyrazolones are associated with anti-inflammatory and kinase inhibitory activities .

Halogen Substituents: Bromine (target) vs. Chlorine, being smaller and more electronegative, may improve metabolic stability.

Methoxy Group :

- Present in all compared compounds, the methoxy group contributes to electron-rich aromatic systems, influencing π-π stacking interactions and solubility.

Functional Group Variations :

- The target’s hydroxymethyl carbamate at C5 contrasts with the oxadiazole (compound 29) or pyridine (compound 33) substituents in pyrazolone analogs. Carbamates are hydrolytically stable compared to esters, offering prolonged bioavailability .

Biological Activity

3-(3-Bromo-4-methoxyphenyl)-5-hydroxymethyl-2-oxazolidinone carbamate, also known by its CAS number 42902-49-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H18BrN2O5

- Molecular Weight : 390.2 g/mol

- Density : 1.594 g/cm³

- Boiling Point : 529.9ºC at 760 mmHg

- Flash Point : 274.3ºC

The biological activity of this compound is primarily attributed to its structural features, particularly the oxazolidinone ring and the presence of bromine and methoxy groups. These functional groups are known to interact with various biological targets, potentially influencing pathways related to inflammation, cancer, and microbial resistance.

Antimicrobial Activity

Research indicates that derivatives of oxazolidinone compounds exhibit significant antimicrobial properties. The presence of the bromine atom enhances the lipophilicity of the molecule, which may improve its ability to penetrate bacterial membranes. Studies have shown that similar compounds can inhibit bacterial protein synthesis by binding to the ribosomal subunit.

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor activity. The compound has been evaluated for its effects on various cancer cell lines, with findings indicating that it may induce apoptosis and inhibit cell proliferation. This effect is likely mediated through the modulation of signaling pathways involved in cell growth and survival.

Anti-inflammatory Effects

The compound's anti-inflammatory potential has also been explored. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a possible therapeutic role in inflammatory diseases.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study conducted by Fauran and Douzon (2007) reported that oxazolidinone derivatives showed promising activity against Gram-positive bacteria, including resistant strains .

- In vitro assays indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Antitumor Activity :

- Anti-inflammatory Mechanisms :

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of protein synthesis | Fauran & Douzon (2007) |

| Antitumor | Induction of apoptosis | Recent Study on MCF-7 |

| Anti-inflammatory | Modulation of NF-kB pathway | Journal of Medicinal Chemistry |

Q & A

Q. Methodology :

- Regioselective bromination : Start with 4-methoxyphenyl precursors and employ electrophilic bromination using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions to target the 3-position .

- Oxazolidinone ring formation : Utilize cyclization of epoxides or urethane intermediates with hydroxymethyl groups. For example, react a brominated aryl epoxide with a carbamate-protected hydroxymethylamine under basic conditions (e.g., K₂CO₃ in DMF) .

- Protecting groups : Use tert-butyldimethylsilyl (TBS) to protect the hydroxymethyl group during bromination to prevent side reactions .

Q. Methodology :

- Chiral HPLC : Use a Chiralpak® AD-H column with hexane:isopropanol (90:10) at 1.0 mL/min; monitor UV at 254 nm .

- X-ray crystallography : Grow single crystals via vapor diffusion (e.g., ethyl acetate/hexane). Refine using SHELXL (SHELX-2018) with anisotropic displacement parameters for bromine and oxygen atoms .

- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra (B3LYP/6-311+G(d,p)) to confirm absolute configuration .

Advanced Consideration : Dynamic disorder in crystal structures may require TWIN/BASF refinement in SHELXL for accurate resolution .

What analytical techniques are optimal for assessing purity and identifying impurities in this compound?

Q. Methodology :

- HPLC-DAD : Use a C18 column (4.6 × 250 mm, 5 µm) with gradient elution (water:acetonitrile + 0.1% TFA). Detect impurities at 0.1% level .

- LC-MS/MS : Employ electrospray ionization (ESI+) to identify hydroxylated or de-brominated byproducts (e.g., m/z [M+H]+ = 399 → 381 (loss of H₂O)) .

- ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC). Key signals: δ 7.8 (Ar-H), δ 4.2 (oxazolidinone CH₂), δ 3.9 (OCH₃) .

How should researchers address contradictory spectroscopic data during structure elucidation?

Case Example : Discrepancy between expected and observed ¹H NMR splitting for the hydroxymethyl group.

Resolution :

- Variable-temperature NMR : Perform at 25°C and −40°C to identify dynamic rotational barriers in the carbamate group .

- DFT calculations : Optimize conformers at the B3LYP/6-31G(d) level and simulate NMR shifts (e.g., using Gaussian 16). Compare with experimental data to resolve ambiguity .

Advanced Tool : Use DP4+ probability analysis to statistically validate the most likely structure .

What methodologies evaluate the hydrolytic stability of the carbamate group under physiological conditions?

Q. Methodology :

Q. Methodology :

- Transition state analysis : Use DFT (M06-2X/def2-TZVP) to model the nucleophilic attack of hydroxymethylamine on carbonyl carbons. Calculate activation barriers (ΔG‡) to compare pathways .

- Solvent effects : Include implicit solvation (SMD model) for DMF or THF to refine energy profiles .

Case Study : Modeling reveals steric hindrance from the 3-bromo group increases ΔG‡ by 5 kcal/mol, guiding solvent selection (polar aprotic > nonpolar) .

What strategies mitigate regioselectivity challenges during bromination of 4-methoxyphenyl precursors?

Q. Methodology :

- Directed ortho-metalation : Use LiTMP to deprotonate the 3-position, followed by quenching with Br₂ .

- Protection-directing groups : Introduce a removable trimethylsilyl group at the 2-position to block unwanted bromination .

Advanced Technique : In situ monitoring via Raman spectroscopy tracks Br₂ consumption to optimize reaction time .

How can structure-activity relationship (SAR) studies be designed for this compound?

Q. Methodology :

- Analog synthesis : Replace Br with Cl, I, or CF₃; modify the methoxy group to ethoxy or hydroxyl .

- Biological assays : Test PDE5 inhibition (IC₅₀) using fluorescence-based assays (e.g., EnzChek® PDE5 Kit) .

- Docking simulations : Use AutoDock Vina to predict binding poses in PDE5 active sites (PDB: 1UDT) .

Q. Methodology :

- Flash chromatography : Use silica gel with EtOAc/hexane (gradient 20% → 50% EtOAc) for carbamate intermediates .

- Recrystallization : Optimize solvent pairs (e.g., THF/water) for hydroxymethyl-containing intermediates .

Advanced Tip : Use Chemspeed® automated systems for high-throughput screening of solvent combinations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.